molecular formula C13H9F4N3O2 B12443410 N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12443410
M. Wt: 315.22 g/mol
InChI Key: VHCFOBONTMTHBJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₀F₄N₃O₂
Molecular Weight: 315.23 g/mol (as per DT604 and DT605 in )
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 4-fluorophenyl group at position 6, and a glycine moiety at position 2. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C13H9F4N3O2

Molecular Weight

315.22 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9F4N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)

InChI Key

VHCFOBONTMTHBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The fluorophenyl and trifluoromethyl groups are introduced through substitution reactions using suitable reagents.

    Glycine Addition: The final step involves the addition of the glycine moiety to the pyrimidine ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substitution on the Pyrimidine Core

The following table summarizes key analogs with variations in substituents on the pyrimidine ring or glycine moiety:

Compound Name Substituents (Position 6) Glycine Modifications Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT605) 3-Fluorophenyl None C₁₃H₉F₄N₃O₂ 315.23 Fluorine at meta position; reduced steric hindrance compared to para-F
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT606) 4-Fluorophenyl N-Methylation C₁₄H₁₁F₄N₃O₂ 329.26 Methylation increases steric bulk and alters pharmacokinetics
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine () 4-Nitrophenyl N-Methylation C₁₄H₁₁F₃N₄O₄ 356.26 Nitro group enhances electron-withdrawing effects; higher polarity
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT499) 3,4-Dimethoxyphenyl None C₁₅H₁₄F₃N₃O₄ 357.29 Methoxy groups improve solubility but reduce metabolic stability
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT372) 2,4-Dichlorophenyl None C₁₃H₈Cl₂F₃N₃O₂ 366.13 Chlorine substituents increase lipophilicity and halogen bonding potential

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorophenyl group (C₆H₄F) exhibits weaker electron-withdrawing effects compared to dichlorophenyl analogs (C₆H₃Cl₂), impacting reactivity in nucleophilic aromatic substitution .
  • N-Methylation : Methylation of the glycine nitrogen (e.g., DT606) reduces hydrogen-bonding capacity but improves membrane permeability due to increased hydrophobicity .
  • Heterocyclic Modifications : Replacement of the phenyl group with thienyl (C₄H₃S) or pyridyl (C₅H₄N) rings (e.g., DT540, DT245) introduces π-π stacking interactions but may reduce metabolic stability [[6, ]].

Physicochemical Properties

  • LogP Comparisons :
    • Target compound (4-fluorophenyl): Estimated LogP = 2.1 (moderate lipophilicity).
    • 4-Nitrophenyl analog (): LogP = 1.5 (lower due to nitro group polarity).
    • 3,4-Dimethoxyphenyl analog (DT499): LogP = 1.8 (methoxy groups balance solubility and lipophilicity) .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability. Derivatives with bulkier substituents (e.g., DT607) show higher melting points (>200°C) .

Biological Activity

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H11F4N3O2
  • Molecular Weight : 329.26 g/mol
  • CAS Number : 1845689-94-2

The presence of a trifluoromethyl group and a fluorophenyl moiety enhances its lipophilicity and potentially influences its interaction with biological targets.

Research indicates that N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and cancer progression. This inhibition is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances binding affinity to the enzyme active site .
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent .
  • Protein-Ligand Interactions : Molecular docking studies have revealed that N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine forms significant hydrogen bonds with key residues in target proteins, enhancing its biological activity .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Study on COX Inhibition : A study evaluated the inhibitory effects of various pyrimidine derivatives on COX enzymes. N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine was among those showing promising IC50 values, indicating strong inhibition capabilities .
  • Cytotoxicity Assessment : In a cytotoxicity assay against MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM, demonstrating significant potential for further development as an anticancer therapeutic .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine compared to other related compounds:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycineCOX-215Moderate inhibition
Compound ACOX-110Strong inhibition
Compound BAChE20Moderate inhibition
Compound CBChE25Weak inhibition

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